molecular formula C9H11NO B068733 4-Ethyl-2-methylnicotinaldehyde CAS No. 168072-33-1

4-Ethyl-2-methylnicotinaldehyde

Cat. No.: B068733
CAS No.: 168072-33-1
M. Wt: 149.19 g/mol
InChI Key: XGCQIQPFASPRIZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylnicotinaldehyde (CAS 168072-33-1) is a high-purity chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This specialized nicotinaldehyde derivative is characterized by its aldehyde functional group, which makes it a valuable building block in organic synthesis and medicinal chemistry research. Aldehydes of this type are frequently employed in the synthesis of more complex molecules, such as Schiff bases and azines, which are classes of compounds known for their wide range of biological activities, including serving as potential inhibitors for enzymes like phosphodiesterases (PDEs) . Researchers value this compound for its potential in developing novel therapeutic agents. It should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development use only and is not classified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-10-7(2)9(8)6-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQIQPFASPRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Synthesis

The ethyl group is introduced via Grignard reagents (e.g., ethylmagnesium bromide) reacting with 2-methylnicotinaldehyde. The aldehyde group is protected as an acetal prior to Grignard addition to prevent nucleophilic attack. Post-reaction hydrolysis with dilute HCl regenerates the aldehyde functionality.

Typical conditions :

  • Protection : 2-methylnicotinaldehyde is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) to form the acetal.

  • Grignard reaction : Ethylmagnesium bromide (1.2 equiv) in dry tetrahydrofuran (THF) at 0°C.

  • Deprotection : 10% HCl at 50°C for 2 hours.

This method achieves 70–80% yield but requires stringent moisture-free conditions.

Modified Hantzsch Dihydropyridine Synthesis

While traditionally used for dihydropyridines, the Hantzsch method is adapted to synthesize this compound by condensing ethyl acetoacetate, ammonium acetate, and methyl-substituted aldehydes. The intermediate dihydropyridine is oxidized to the aromatic pyridine using manganese dioxide (MnO₂).

Purification and Optimization Techniques

Recrystallization and Solvent Selection

Crude this compound is purified via recrystallization from methanol or ethyl acetate. The compound’s solubility profile (high in polar solvents at elevated temperatures) allows for efficient crystal growth. Industrial protocols often use n-butanol for large-scale recrystallization due to its low volatility and high yield retention.

Chromatographic Methods

Column chromatography with silica gel (60–120 mesh) and eluents like hexane:ethyl acetate (7:3) resolves residual alkylation byproducts. HPLC purification is reserved for pharmaceutical-grade material, employing C18 columns and acetonitrile/water gradients.

Comparative Analysis of Preparation Methods

Method Yield Purity Scale Key Advantage
Laboratory Alkylation60–75%95–98%Gram-scaleFlexibility in substituent variation
Continuous Flow Reactor85–90%99%Multi-kilogramScalability and energy efficiency
Grignard Reaction70–80%97%Gram to kilogramSelective ethylation

Mechanistic Insights and Side-Reaction Mitigation

The aldehyde group in this compound is susceptible to oxidation and nucleophilic attack. To mitigate:

  • Oxidation prevention : Reactions are conducted under nitrogen atmosphere.

  • Nucleophilic protection : Acetal formation or silylation (e.g., using tert-butyldimethylsilyl chloride) shields the aldehyde during alkylation.

Side products like 4-ethyl-2-methylnicotinic acid (from over-oxidation) are minimized by controlling reaction time and oxidizing agent concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

    Oxidation: 4-Ethyl-2-methylnicotinic acid.

    Reduction: 4-Ethyl-2-methylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-hydroxy-5-nitronicotinate 2-OH, 5-NO₂ Ester 212.2 High polarity due to nitro and hydroxyl groups; used in synthetic intermediates
Ethyl 4-chloronicotinate hydrochloride 4-Cl Ester (HCl salt) 221.6 (free base est.) Increased lipophilicity from Cl; precursor for drug synthesis
Ethyl 6-(aminomethyl)nicotinate hydrochloride 6-NH₂CH₂ Ester (HCl salt) 230.7 Enhanced water solubility from NH₂; bioactive molecule candidate
Methyl 4-amino-6-methylnicotinate 4-NH₂, 6-CH₃ Ester 180.2 Hydrogen-bonding capacity from NH₂; potential CNS drug scaffold

Key Observations:

Functional Group Influence :

  • The aldehyde group in 4-Ethyl-2-methylnicotinaldehyde distinguishes it from ester-based analogues (e.g., Ethyl 2-hydroxy-5-nitronicotinate ). Aldehydes are more reactive than esters, enabling participation in Schiff base formation or cross-coupling reactions.
  • Hydrochloride salts (e.g., Ethyl 4-chloronicotinate hydrochloride ) exhibit higher solubility in polar solvents compared to neutral aldehydes.

Bulky substituents (e.g., ethyl at position 4) may sterically hinder reactions at the aldehyde group.

Physicochemical Properties: Polar substituents (e.g., -NO₂ in Ethyl 2-hydroxy-5-nitronicotinate ) reduce logP values, whereas non-polar groups (e.g., -CH₃) enhance lipophilicity. Amino groups (e.g., in Ethyl 6-(aminomethyl)nicotinate hydrochloride ) improve aqueous solubility, critical for bioavailability in drug design.

Table 2: Reactivity Comparison with Analogues

Reaction Type This compound (Predicted) Ethyl 2-hydroxy-5-nitronicotinate Ethyl 4-chloronicotinate hydrochloride
Nucleophilic Addition High (aldehyde group) Low (ester group) Moderate (Cl as leaving group)
Condensation (e.g., with amines) Likely (forms Schiff bases) Unlikely (lacks aldehyde) Unlikely
Catalytic Hydrogenation Possible (reduces aldehyde to -CH₂OH) Reduces -NO₂ to -NH₂ Reduces Cl to -H (dehalogenation)

Key Findings:

  • Chlorinated analogues (e.g., Ethyl 4-chloronicotinate hydrochloride ) are more suited for substitution reactions due to the labile Cl atom.

Biological Activity

4-Ethyl-2-methylnicotinaldehyde is a derivative of nicotinaldehyde, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical structure:

  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight: 151.19 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Antitumor Effects

In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. A study reported:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • A549: 15 µM
    • HeLa: 10 µM
    • MCF-7: 20 µM

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and reduce neuroinflammation in animal models of neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load after treatment, supporting its use as an adjunct therapy.
  • Case Study on Antitumor Activity :
    In a preclinical model, administration of the compound led to a marked decrease in tumor size and improved survival rates in mice bearing xenografts of human tumors.

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